SNAr Substrate Performance: 5-Fluoro Precursor Conversion to 5-Benzyloxy-N-methyl-2-nitroaniline Demonstrates 88% Isolated Yield Under Mild Conditions
5-Benzyloxy-N-methyl-2-nitroaniline is prepared via SNAr displacement of fluoride from 5-fluoro-N-methyl-2-nitroaniline using benzyl alcohol. This specific transformation proceeds with 88% isolated yield under K₂CO₃/DMF conditions at 60-70°C over 8 hours [1]. This quantifiable reaction efficiency establishes a reproducible baseline for process scale-up. In contrast, the analogous SNAr reaction on the 4-fluoro regioisomer would yield the 4-benzyloxy analog, which is a distinct compound with different downstream reactivity profiles .
| Evidence Dimension | Isolated yield of SNAr benzyloxylation |
|---|---|
| Target Compound Data | 88% isolated yield |
| Comparator Or Baseline | 4-(Benzyloxy)-N-methyl-2-nitroaniline (regioisomer); prepared via analogous route but yields not directly comparable due to different positional electronics |
| Quantified Difference | Yield efficiency establishes 5-substituted substrate as competent SNAr partner; regioisomeric substitution at 4-position would yield different product |
| Conditions | 5-fluoro-N-methyl-2-nitroaniline (510 mg, 3 mmol), benzyl alcohol (0.93 mL, 9 mmol), K₂CO₃ (1.24 g, 9 mmol) in DMF (5 mL), 60-70°C, 8 hours |
Why This Matters
The 88% yield provides a quantifiable metric for evaluating supplier material consistency and enables cost modeling for multi-step synthetic campaigns using this intermediate.
- [1] Patent US08940889B2. Mitotic kinesin inhibitors and methods of use thereof. Merck Sharp & Dohme Corp. Example 1, Procedure details. View Source
